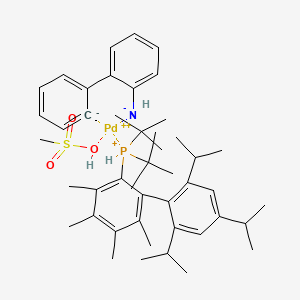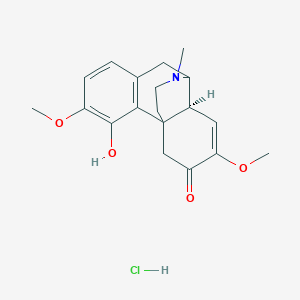
Cobalt(II) bromide, dimethoxyethane adduct, min. 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Cobalt(II) bromide, dimethoxyethane adduct, min. 98% is widely used as a catalyst in organic synthesis, as a reagent in electrochemistry, and as a photochemical sensitizer. It has been utilized as precursors in material synthesis, particularly in the deposition of cobalt oxide films through metal-organic chemical vapor deposition (MOCVD).Molecular Structure Analysis
The molecular formula of Cobalt(II) bromide, dimethoxyethane adduct, min. 98% is Br2Co .Wissenschaftliche Forschungsanwendungen
Electrocatalysis and Oxidation Processes
Cobalt(II) complexes, including those with dimethoxyethane, have been investigated for their catalytic abilities in oxidation reactions and electrocatalysis. For instance, cobalt-salen complexes have demonstrated potential in the oxidation of phenolic compounds, offering insights into applications for lignin biomass conversion (Servedio et al., 2020). Similarly, cobalt-mediated activation of peroxymonosulfate in bromide-containing water has been studied for bromate formation, highlighting the environmental implications of cobalt catalysis in water treatment processes (Li et al., 2015).
Material Synthesis
Cobalt(II) compounds, including its adducts with dimethoxyethane, have been utilized as precursors in material synthesis, particularly in the deposition of cobalt oxide films through metal-organic chemical vapor deposition (MOCVD). This application is crucial for the development of electronic and magnetic materials (Pasko et al., 2004).
Dioxygen Activation and Reactivity Studies
Research on cobalt(II) complexes, including those with dimethoxyethane, extends to the study of dioxygen activation. These studies provide foundational insights into the reactivity of cobalt complexes with oxygen, which is pivotal for understanding enzymatic processes and designing biomimetic catalysts (Cho et al., 2010).
Cluster Compounds and Coordination Chemistry
Cobalt, nickel, zinc, and mercury halide adducts with polyethers, including dimethoxyethane, have been isolated and characterized, demonstrating the versatility of cobalt(II) bromide in forming new cluster compounds and exploring coordination chemistry (Crochet & Fromm, 2010).
Electrocatalytic Hydrogen Evolution
Cobalt complexes have been investigated for their role in electrocatalytic hydrogen evolution, a key process in energy conversion and storage technologies. The ability of cobalt(II) complexes to catalyze hydrogen evolution at low overpotentials marks an important step in developing efficient and sustainable catalytic systems (Hu, Brunschwig, & Peters, 2007).
Eigenschaften
IUPAC Name |
dibromocobalt;1,2-dimethoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2BrH.Co/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBJWQNBNJBZPR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.[Co](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2CoO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromocobalt;1,2-dimethoxyethane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B6308379.png)
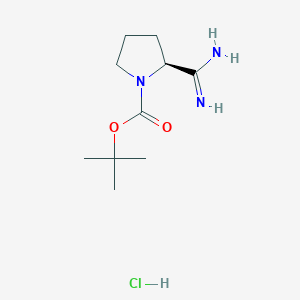
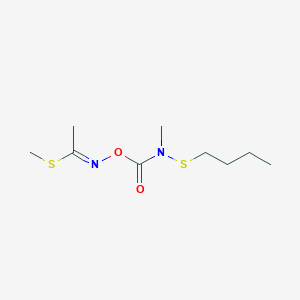
![1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct- 3-yl]imino]propyl]hydrazide](/img/structure/B6308393.png)
![N-(8-Hydroxy-2-phenyl-6-prop-2-ynyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B6308396.png)
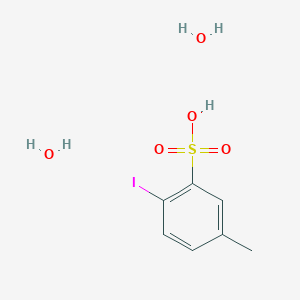


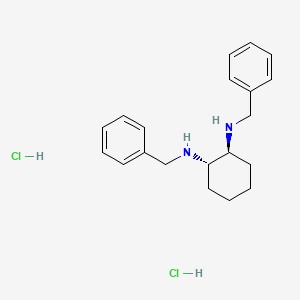
![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)
